3-Chloro-2-cyclobutoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHCDJVUNYYUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 2 Cyclobutoxypyridine
Disconnection and Retrosynthetic Pathways for 3-Chloro-2-cyclobutoxypyridine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. researchgate.net For this compound, the most logical disconnection point is the carbon-oxygen bond of the cyclobutoxy ether. This bond is identified as a key strategic disconnection because its formation, a nucleophilic aromatic substitution (SNAr), is a reliable and well-understood transformation.
This disconnection approach leads to two primary synthons: a 3-chloro-2-pyridyl cation equivalent and a cyclobutoxide anion. In practice, these are represented by the corresponding synthetic equivalents: a doubly activated pyridine (B92270) ring, such as 2,3-dichloropyridine, and cyclobutanol. The chlorine atom at the C-2 position of 2,3-dichloropyridine serves as a leaving group, activated towards nucleophilic attack by the ring nitrogen. The cyclobutanol can be deprotonated in situ to form the nucleophilic cyclobutoxide.
Precursor Synthesis and Derivatization
Synthesis of Halogenated Pyridine Building Blocks (e.g., 2,3-Dichloropyridine)
2,3-Dichloropyridine is a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. guidechem.comchemicalbook.com It is a colorless to pale yellow liquid at room temperature. guidechem.com Several methods have been developed for its synthesis.
One common industrial approach involves the direct chlorination of pyridine with chlorine gas, often in the presence of a catalyst like ferric chloride, under controlled conditions to achieve the desired substitution pattern. guidechem.com However, controlling regioselectivity can be challenging.
More selective methods often start from substituted pyridines. A widely used laboratory and industrial process begins with 3-aminopyridine. patsnap.com This method involves a two-step, one-pot process where 3-aminopyridine is first chlorinated, followed by a diazotization/chlorination reaction (a variation of the Sandmeyer reaction) to replace the amino group with a second chlorine atom. patsnap.com
Another established route starts from 2-chloronicotinic acid. chemicalbook.comdoaj.org This multi-step synthesis involves:
Amidation: Conversion of the carboxylic acid to an amide.
Hofmann Degradation: Rearrangement of the amide to an amine, yielding 2-chloro-3-aminopyridine.
Diazotization and Sandmeyer Reaction: Conversion of the resulting amino group to a chloro group. chemicalbook.comdoaj.org
| Starting Material | Key Transformations | Reagents | Typical Yield |
| 3-Aminopyridine | Chlorination, Diazotization, Sandmeyer Reaction | Cl₂, NaNO₂, CuCl/HCl | >74% patsnap.com |
| 2-Chloronicotinic Acid | Amidation, Hofmann Degradation, Sandmeyer Reaction | PCl₃, NaOH, NaNO₂/CuCl | ~70% doaj.org |
| 2,6-Dichloropyridine | Chlorination, Reductive Dechlorination | Cl₂/FeCl₃, H₂/Pd | Variable patsnap.com |
Preparation of Cyclobutanol and Related Cycloalkyl Alkylating Agents
Cyclobutanol is a colorless, flammable liquid that serves as the source of the cyclobutoxy group. georganics.sk Its synthesis is well-documented, with the most common method involving the acid-catalyzed rearrangement of cyclopropylcarbinol. georganics.skgoogle.comorgsyn.org Refluxing cyclopropylcarbinol with aqueous hydrochloric acid induces a ring expansion to form cyclobutanol as the major product, alongside byproducts like 3-buten-1-ol. georganics.skorgsyn.org
An alternative preparation involves the reduction of cyclobutanone. georganics.sk Strong reducing agents like lithium aluminum hydride are effective for this transformation. Cyclobutanone itself can be prepared through various methods, including the reaction of ketene with diazomethane. georganics.sk More modern approaches, such as hyperbaric [2+2] cycloaddition reactions, have also been developed for synthesizing cyclobutanol derivatives. ru.nl
| Starting Material | Reaction Type | Key Reagents | Product |
| Cyclopropylcarbinol | Ring Expansion/Rearrangement | Aqueous HCl | Cyclobutanol georganics.skorgsyn.org |
| Cyclobutanone | Reduction | Lithium Aluminium Hydride | Cyclobutanol georganics.sk |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Alkoxylation
The key bond-forming step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction class is fundamental for modifying electron-deficient aromatic and heteroaromatic rings. nih.govnih.gov The mechanism typically proceeds through an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
Regioselective Introduction of the Cyclobutoxy Moiety at C-2 of the Pyridine Ring
In the reaction between 2,3-dichloropyridine and a nucleophile like cyclobutoxide, substitution occurs preferentially at the C-2 position. This high regioselectivity is a direct consequence of the electronic properties of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, which significantly activates the adjacent C-2 (alpha) and C-4 (gamma) positions towards nucleophilic attack.
The attack of the cyclobutoxide anion at C-2 generates a Meisenheimer-like intermediate where the negative charge is delocalized onto the ring nitrogen atom, providing substantial stabilization. Attack at the C-3 position does not allow for this direct delocalization onto the nitrogen, resulting in a much less stable intermediate and a significantly higher activation energy barrier. Therefore, the reaction proceeds almost exclusively at the C-2 position, leading to the desired this compound product. This principle is well-established for nucleophilic substitutions on halopyridines. youtube.com Similar regioselectivity is observed when 2,3-dichloropyridine is reacted with other nucleophiles, such as hydrazine. google.comjustia.com
Influence of Reaction Parameters on SNAr Efficiency and Selectivity
The efficiency and yield of the SNAr reaction are highly dependent on several parameters. The proper selection of base, solvent, and temperature is critical for achieving a high conversion rate while minimizing side reactions.
Base: A strong, non-nucleophilic base is required to deprotonate cyclobutanol, generating the active cyclobutoxide nucleophile. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium or cesium carbonate. The choice of base can influence the reaction rate and must be compatible with the solvent and other functional groups.
Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are typically employed for SNAr reactions. acsgcipr.org These solvents are effective at solvating the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. The use of polar solvents is shown to be effective in related syntheses involving 2,3-dichloropyridine. google.com
Temperature: SNAr reactions on heteroaromatic rings often require heating to overcome the activation energy associated with the temporary disruption of aromaticity. youtube.com Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the specific substrates. For instance, reactions of 2,3-dichloropyridine with hydrazine are often carried out at reflux (110-120 °C) for several hours to ensure complete conversion. google.comjustia.com
| Parameter | Options | Effect on Reaction | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃, t-BuOK | Generates the active nucleophile. Stronger bases can increase the reaction rate. | Deprotonates cyclobutanol to form the cyclobutoxide anion. |
| Solvent | DMF, DMSO, THF, Acetonitrile | Affects nucleophile reactivity and solubility. Dipolar aprotic solvents enhance the rate. acsgcipr.org | Stabilizes the transition state and solvates the counter-ion of the base. |
| Temperature | 25 °C to 120 °C (Reflux) | Increases reaction rate. | Provides sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex. youtube.com |
| Concentration | 0.1 M to 1.0 M | Can influence reaction kinetics. | Higher concentrations may lead to faster reactions but can also increase the risk of side reactions. |
By carefully optimizing these parameters, the regioselective synthesis of this compound can be achieved with high yield and purity.
Optimal Solvent Systems and Co-Solvents
The choice of solvent is critical in SNAr reactions as it influences the solubility of the reactants and the stability of the intermediate Meisenheimer complex. Polar aprotic solvents are generally favored for these transformations. Studies on analogous reactions of 2-halopyridines with alcohols under microwave irradiation have demonstrated the efficacy of solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Hexamethylphosphoramide (HMPA). sci-hub.se For the synthesis of 2-benzyloxypyridine from 2-bromopyridine and benzyl alcohol, NMP was found to be an effective solvent, affording a high yield in a short reaction time under microwave heating. sci-hub.se The use of co-solvents is less common but can be employed to modify the polarity and boiling point of the reaction medium.
Table 1: Effect of Solvents on the Synthesis of 2-Phenoxypyridine from 2-Bromopyridine sci-hub.se
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| NMP | 150 | 5 | 36 |
| DMSO | 150 | 5 | 77 |
| HMPA | 150 | 5 | 84 |
Base Catalysis and Stoichiometric Considerations
A base is required to deprotonate the cyclobutanol, generating the more nucleophilic cyclobutoxide anion. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and cesium carbonate (Cs2CO3). The choice of base can influence the reaction rate and the formation of byproducts. Stronger bases like NaH and t-BuOK are often used to drive the reaction to completion. Stoichiometrically, a slight excess of the base and cyclobutanol relative to the 2-halopyridine is typically employed to ensure full conversion of the starting material.
Temperature and Pressure Regimes for Enhanced Yields
Conventional heating often requires prolonged reaction times for the synthesis of 2-alkoxypyridines. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. sci-hub.se For instance, the synthesis of 2-phenylthiopyridine from 2-iodopyridine and sodium thiophenoxide was achieved in quantitative yield in just 0.5-3 minutes under microwave irradiation at approximately 100°C. sci-hub.se While atmospheric pressure is standard for these reactions, sealed-vessel microwave synthesis can lead to elevated pressures, allowing for reactions to be conducted at temperatures above the solvent's boiling point, further enhancing the reaction rate.
Halogenation and Functionalization at the Pyridine C-3 Position
With the 2-cyclobutoxypyridine core in hand, the subsequent challenge lies in the regioselective introduction of a chlorine atom at the C-3 position.
Directed C-H Chlorination Approaches
Strategies for Ortho-Lithiation and Subsequent Electrophilic Quenching
A more established and predictable method for functionalization at the C-3 position of 2-substituted pyridines is through directed ortho-metalation (DoM). The alkoxy group at the C-2 position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 proton by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 3-lithiated pyridine intermediate can then be quenched with an electrophilic chlorine source, such as hexachloroethane (C2Cl6) or N-chlorosuccinimide (NCS), to install the chlorine atom at the desired position.
Studies on the lithiation of 2-methoxypyridine have shown that the reaction pathway can be complex. The availability of both H-3 and H-6 protons can lead to the formation of a 3,6-dilithio pyridine intermediate, highlighting the importance of carefully controlled reaction conditions to achieve selective C-3 functionalization. researchgate.net
Table 2: General Conditions for Ortho-Lithiation of 2-Alkoxypyridines
| Step | Reagents and Conditions | Purpose |
| Lithiation | n-BuLi or LDA, THF, -78 °C | Deprotonation at the C-3 position |
| Electrophilic Quench | C2Cl6 or NCS, THF, -78 °C to rt | Introduction of the chlorine atom |
Exploratory Synthetic Routes and Methodological Innovations
Beyond the classical approaches, several innovative synthetic strategies could be envisioned for the synthesis of this compound. One such approach could involve starting with a pre-functionalized pyridine ring, such as 2,3-dichloropyridine. Nucleophilic aromatic substitution of the chlorine at the C-2 position with cyclobutoxide would be favored due to the electronic activation provided by the pyridine nitrogen. stackexchange.com This reaction has been demonstrated with other nucleophiles, such as hydrazine, on 2,3-dichloropyridine, achieving high yields. google.com
Another innovative approach could involve a one-pot C-H alkenylation/electrocyclization/aromatization sequence, which has been developed for the synthesis of highly substituted pyridine derivatives from α,β-unsaturated imines and alkynes. nih.gov While this would represent a more convergent and potentially more efficient route, its application to the specific target of this compound would require significant methodological development.
Furthermore, the use of flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters for both the etherification and chlorination steps. The ability to rapidly screen reaction conditions and optimize yields makes flow chemistry an attractive platform for the development of novel synthetic routes to functionalized pyridines.
Catalytic Approaches to Pyridine Functionalization
The direct and selective functionalization of the pyridine ring is often challenging due to its electron-deficient nature and the coordinating power of the nitrogen atom. rsc.orgresearchgate.net However, modern catalytic methods offer powerful tools to overcome these hurdles, enabling efficient C-O bond formation required for the synthesis of 2-alkoxypyridines like this compound.
The primary disconnection for forming this compound involves creating the ether linkage between the cyclobutanol and the 3-chloropyridine (B48278) core. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where cyclobutoxide displaces a leaving group (like a halogen) at the C2 position of the pyridine ring. The starting material for this approach is often 2,3-dichloropyridine.
Catalysis can significantly enhance the efficiency and scope of this transformation. While traditional SNAr reactions often require harsh conditions, metal-catalyzed cross-coupling reactions provide milder alternatives. Palladium and copper-based catalysts, in particular, have been instrumental in forming C-O bonds with aryl halides. For instance, Buchwald-Hartwig amination protocols can be adapted for C-O coupling, using specialized phosphine (B1218219) ligands to facilitate the reductive elimination step that forms the ether bond.
Recent advancements in catalysis have also focused on the direct C-H functionalization, which represents a more atom-economical approach by avoiding the pre-installation of a leaving group. researchgate.net Although more challenging on an electron-poor ring, catalytic C-H alkoxylation at the C2 position of a 3-chloropyridine substrate could, in principle, provide a direct route to the target molecule. Furthermore, photoredox catalysis has emerged as a novel strategy for pyridine functionalization, harnessing the energy of visible light to generate reactive radical intermediates that can engage in new bond-forming reactions. acs.org
A comparative overview of potential catalytic strategies is presented below:
| Catalytic Strategy | Precursor | Catalyst System (Example) | Key Advantages | Potential Challenges |
| SNAr (Base-Mediated) | 2,3-Dichloropyridine, Cyclobutanol | Strong Base (e.g., NaH, KOtBu) | Simple, well-established | Requires stoichiometric strong base, can have regioselectivity issues |
| Buchwald-Hartwig C-O Coupling | 2,3-Dichloropyridine, Cyclobutanol | Pd(OAc)2 / Buchwald Ligand | Mild conditions, broad scope | Catalyst cost, ligand sensitivity |
| Ullmann Condensation | 2,3-Dichloropyridine, Cyclobutanol | CuI / Ligand (e.g., Phenanthroline) | Lower catalyst cost than Pd | Often requires higher temperatures |
| C-H Alkoxylation | 3-Chloropyridine | Transition Metal (e.g., Pd, Rh) | High atom economy | Regioselectivity, harsh oxidants |
| Photoredox Catalysis | 3-Chloropyridine | Ir or Ru photocatalyst | Mild, light-driven | Mechanistic complexity, substrate scope |
Continuous Flow Chemistry for Scalable Synthesis
For the large-scale production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov Flow chemistry involves pumping reagents through tubes or channels where they mix and react, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov
The synthesis of 2-alkoxypyridines via SNAr is well-suited for flow chemistry. A typical setup would involve pumping a solution of 2,3-dichloropyridine and a pre-formed cyclobutoxide (generated by mixing cyclobutanol with a base like sodium hydroxide in a solvent such as DMSO) through separate inlets into a T-mixer. semanticscholar.org The combined stream then enters a heated reactor coil, where the reaction occurs. The short diffusion distances and superior heat transfer in flow reactors allow for rapid heating to precise temperatures, significantly reducing reaction times compared to batch methods. researchgate.net This enhanced thermal control also improves safety by minimizing the risk of thermal runaways, especially for exothermic reactions.
Key benefits of applying continuous flow to this synthesis include:
Enhanced Safety: Small reaction volumes at any given time reduce the hazards associated with handling reactive intermediates or exothermic processes. nih.gov
Improved Yield and Purity: Precise control over stoichiometry and temperature often leads to fewer side products and higher product purity.
Rapid Optimization: Reaction conditions can be screened and optimized quickly by simply adjusting flow rates and temperatures, a process that is much slower in batch. acs.org
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel) without the need for re-optimization. researchgate.net
The table below outlines a hypothetical comparison between batch and flow synthesis for the SNAr reaction to produce this compound.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4-12 hours | 5-30 minutes (residence time) |
| Temperature Control | Gradient exists, potential hotspots | Precise and uniform |
| Scalability | Requires larger vessels, re-optimization | Achieved by longer run time or numbering-up |
| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume |
| Productivity (g/h) | Lower, limited by batch cycle time | Higher, continuous output |
Principles of Atom Economy and Sustainability in this compound Production
The principles of green chemistry and sustainability are increasingly critical in modern chemical manufacturing. rsc.org The concepts of atom economy and E-factor (Environmental Factor) are key metrics for evaluating the environmental impact of a synthetic process.
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For the synthesis of this compound from 2,3-dichloropyridine and cyclobutanol, the ideal SNAr reaction is: C5H3Cl2N + C4H8O → C9H10ClNO + HCl
In this ideal transformation, the only byproduct is HCl. However, the reaction is typically run with a base (e.g., NaOH) to neutralize the acid and deprotonate the alcohol, leading to the formation of a salt (e.g., NaCl) and water as byproducts.
E-Factor provides a broader measure of waste, encompassing all waste generated in the process (solvents, reagents, byproducts) relative to the amount of product. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-factor signifies a more sustainable process. The choice of synthetic route directly impacts these metrics.
Catalytic vs. Stoichiometric Reagents: Catalytic approaches dramatically improve atom economy and reduce the E-factor by eliminating the need for stoichiometric activating agents or bases that end up as waste. acs.org
Solvent Choice: Solvents contribute significantly to the E-factor. Utilizing greener solvents, minimizing solvent volume, or implementing solvent recycling are crucial for sustainability. Flow chemistry can facilitate reduced solvent usage.
C-H Functionalization: As a synthetic strategy, direct C-H functionalization offers the highest theoretical atom economy, as it avoids the use of pre-functionalized substrates (like 2,3-dichloropyridine) and generates minimal byproducts (often just H2 or H2O). researchgate.net
The table below analyzes the sustainability metrics for different synthetic approaches.
| Synthetic Approach | Key Reactants | Major Byproducts | Atom Economy | E-Factor |
| Stoichiometric SNAr | 2,3-Dichloropyridine, Cyclobutanol, NaOH | NaCl, H2O | Moderate | High (due to base, solvent) |
| Catalytic C-O Coupling | 2,3-Dichloropyridine, Cyclobutanol, Base | Base-derived salt, H2O | Moderate | Medium (reduced catalyst waste) |
| Catalytic C-H Alkoxylation | 3-Chloropyridine, Cyclobutanol, Oxidant | Reduced oxidant, H2O | High | Lower (fewer stoichiometric inputs) |
By prioritizing catalytic methods, exploring continuous flow processing, and designing routes based on principles like C-H activation, the synthesis of this compound can be made significantly more efficient and environmentally benign. rsc.orgacs.org
Mechanistic Investigations of 3 Chloro 2 Cyclobutoxypyridine Reactivity and Transformation
Reactivity Profile of the Pyridine (B92270) Nucleus in 3-Chloro-2-cyclobutoxypyridine
The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that is further intensified by the presence of the chlorine atom at the C-3 position. The cyclobutoxy group at C-2, while being an alkoxy group, has a modest electron-donating effect that influences the regioselectivity of certain reactions.
The electron-deficient nature of the pyridine nucleus in this compound generally renders it unreactive towards standard electrophilic aromatic substitution reactions. The combined electron-withdrawing effects of the ring nitrogen and the C-3 chlorine atom deactivate the ring, making reactions like nitration or Friedel-Crafts acylation challenging.
However, reactivity can be induced under specific conditions. For instance, in related substituted pyridines, halogenation can proceed through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.gov Studies on 2-benzyloxypyridines have shown that this strategy can override the typical directing effects of the alkoxy group, maintaining selectivity for other positions on the ring. nih.gov This suggests that direct electrophilic attack on the this compound ring would likely require harsh conditions or specialized reagents that proceed through alternative, non-canonical mechanisms.
The pyridine ring's electron deficiency makes it susceptible to attack by strong nucleophiles. While the C-2 and C-4 positions are typically the most activated towards nucleophilic aromatic substitution, the substitution pattern of this compound allows for unique reactivity.
Research on the closely related compound, 3-chloro-2-ethoxypyridine (B70323), has demonstrated that the molecule is susceptible to regioselective lithiation at the C-4 position when treated with a strong base like lithium diisopropylamide (LDA). This generates a powerful organometallic intermediate that can be trapped by various electrophiles. nih.govresearchgate.net
Furthermore, this lithiated intermediate can lead to ring transformations via the formation of a highly reactive 3,4-pyridyne intermediate. nih.gov This process involves the elimination of lithium chloride and subsequent regioselective addition of a nucleophile (such as a Grignard reagent) across the newly formed triple bond. This two-step functionalization provides a pathway to complex, polysubstituted pyridines that would be difficult to access through other means. nih.govresearchgate.net This susceptibility to strong bases and the formation of pyridyne intermediates are key features of the reactivity profile of the pyridine nucleus in this class of compounds.
Transformations Involving the Carbon-Chlorine Bond at C-3
The carbon-chlorine bond at the C-3 position is the primary site for transformations involving transition metal catalysis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying heteroaromatic systems. The C-Cl bond in 3-chloropyridine (B48278) derivatives is sufficiently reactive to participate in these transformations, particularly with modern catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands. acs.org
Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. organic-chemistry.orglibretexts.org The reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For chloropyridines, efficient coupling often requires specific palladium precatalysts and ligands, such as SPhos or XPhos, along with a suitable base like potassium phosphate. nih.gov High yields have been reported for the coupling of 3-chloropyridines with various boronic acids. acs.org
| Pyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Chloropyridine | 3-Thiophene Boronic Acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | - | >95 | acs.org |
| 3-Chloropyridine | N-Methyl-5-indole Boronic Acid | Pd(OAc)₂ / Ligand 1 | K₃PO₄ | - | 77 | acs.org |
| 3-Chloroindazole** | 5-Indole Boronic Acid | SPhos Precatalyst P2 | K₃PO₄ | Dioxane/H₂O | 80 | nih.gov |
Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner, which are often more reactive than their boronic acid counterparts. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile and tolerates a wide range of functional groups. wikipedia.org Palladium catalysts are generally preferred for their high yields and functional group tolerance. wikipedia.org The reaction has been successfully applied to synthesize complex molecules, including ligands for CRF receptors, by coupling substituted chloropyridines with organozinc compounds. nih.gov
| Pyridine Substrate | Organozinc Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridyl Zinc Halide | Pd(PPh₃)₄ | THF | (Not specified) | nih.gov |
| Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | THF | High Yields | nih.gov |
| Alkyl Halides | Alkyl/Aryl/Alkenyl Zinc Halides | Pd₂(dba)₃ / PCyp₃ | THF/NMP | Good Yields | organic-chemistry.org |
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds by coupling aryl or heteroaryl halides with amines. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product. jk-sci.comacsgcipr.org The reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands being essential for the activation of less reactive aryl chlorides. jk-sci.com This methodology is broadly applicable to a wide range of primary and secondary amines and heteroaryl chlorides, including derivatives of 3-chloropyridine. wikipedia.orgtcichemicals.com
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.gov Nickel can catalyze reactions of aryl chlorides, which are often challenging substrates for palladium.
Nickel-catalyzed cross-electrophile coupling reactions have been developed for the alkylation of 2-chloropyridines with alkyl bromides, demonstrating the utility of nickel in functionalizing the pyridine core. nih.govnih.gov These reactions often employ a bipyridine-type ligand or a rigid bathophenanthroline (B157979) ligand in a polar aprotic solvent like DMF. nih.gov While many examples focus on the C-2 position, the principles are extendable to the C-3 position. Nickel catalysis is also employed in Negishi-type couplings, where catalysts such as Ni(PPh₃)₄ or Ni(acac)₂ can be effective. wikipedia.org The development of nickel-catalyzed methods provides a complementary approach to palladium, expanding the toolbox for the transformation of the C-Cl bond in this compound.
Metal-Halogen Exchange Processes
Metal-halogen exchange represents a powerful strategy for the functionalization of aryl halides, converting a relatively inert carbon-halogen bond into a reactive carbon-metal bond. In the context of this compound, this approach is pivotal for introducing substituents at specific positions on the pyridine core, overcoming the inherent reactivity patterns of the heterocyclic system.
The functionalization of the pyridine ring in this compound can be precisely controlled through directed ortho-metalation, specifically regioselective lithiation. While direct data for this compound is not extensively published, strong evidence from the closely related analog, 3-chloro-2-ethoxypyridine, demonstrates a highly regioselective process.
Research has shown that treatment of 3-chloro-2-ethoxypyridine with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in the selective deprotonation (lithiation) at the C4 position of the pyridine ring. stackexchange.comresearchgate.net This high regioselectivity is attributed to the directing effect of the C2-alkoxy group and the activating effect of the C3-chloro substituent, which increases the acidity of the C4 proton. The resulting intermediate is a 4-lithio-3-chloro-2-alkoxypyridine species. This methodology is expected to be directly applicable to this compound due to the electronic similarity of the cyclobutoxy and ethoxy groups.
The reaction proceeds as follows:
Reaction Scheme: Regioselective Lithiation at C4| Reactant | Reagent | Conditions | Product |
|---|
This lithiated intermediate is a potent nucleophile, poised for further synthetic transformations.
Once the regioselective lithiation is achieved, the resulting 4-lithiated pyridine intermediate can undergo transmetalation, a process where the lithium atom is exchanged for another metal, typically magnesium. This strategy is employed to generate more stable or selectively reactive organometallic reagents, such as Grignard-type reagents.
Studies on 3-chloro-2-ethoxypyridine have demonstrated that the 4-lithiated intermediate readily reacts with magnesium halides (e.g., aryl- or alkylmagnesium bromides) in a Li/Mg exchange. researchgate.net This transmetalation produces a mixed diorganomagnesium species. At elevated temperatures, this intermediate can eliminate the magnesium chloride salt to form a highly reactive 3,4-pyridyne intermediate. The organomagnesium moiety that was introduced then adds regioselectively to the C4 position of the pyridyne, generating a new 3-pyridylmagnesium species. researchgate.net This newly formed organometallic can then be trapped with a variety of electrophiles to install a wide range of functional groups at the C3 position. researchgate.netacs.org
This two-step sequence of regioselective addition followed by electrophilic quench allows for the formal difunctionalization of the pyridine core at the C3 and C4 positions.
Table 1: Examples of Transmetalation and Trapping for Functionalization
| Lithiated Intermediate | Transmetalation Reagent | Electrophile | Final Product (Illustrative) | Reference |
|---|---|---|---|---|
| 4-Lithio-3-chloro-2-ethoxypyridine | 4-MeO-C₆H₄MgBr | TMSCl | 2-Ethoxy-3-(trimethylsilyl)-4-(4-methoxyphenyl)pyridine | researchgate.net |
| 4-Lithio-3-chloro-2-ethoxypyridine | PhMgBr·LiCl | I₂ | 2-Ethoxy-3-iodo-4-phenylpyridine | researchgate.net |
Substitution Reactions with Various Nucleophiles
The direct displacement of the chlorine atom at the C3 position of this compound by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. In the pyridine ring, the positions most activated toward nucleophilic attack are C2 and C4, as the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate. nih.gov The C3 and C5 positions are significantly less reactive.
The deactivating nature of the C3 position is compounded by the electronic properties of the adjacent substituents. The C2-cyclobutoxy group is an electron-donating group by resonance, which further disfavors nucleophilic attack by increasing the electron density at the ortho (C3) and para (C5) positions. mdpi.comnih.gov
Consequently, forcing conditions (high temperatures and pressures) or the use of very strong nucleophiles would likely be required for direct SNAr reactions, often leading to low yields or side reactions. A more viable and modern approach for achieving substitution at the C3 position involves transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, is a powerful method for forming C-N bonds. This reaction employs a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines. wiley.comnih.gov While direct examples with this compound are scarce, this methodology is broadly applicable to unactivated aryl chlorides and would be the expected method of choice for reacting it with various amine nucleophiles. nih.govsemanticscholar.org
Table 2: Potential Nucleophilic Substitution Strategies
| Reaction Type | Nucleophile | Reagents/Catalyst (Proposed) | Expected Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu | 3-Amino-2-cyclobutoxypyridine derivative |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-2-cyclobutoxypyridine |
Reactivity of the Cyclobutoxy Substituent
The cyclobutoxy group, while relatively stable, possesses unique reactivity associated with the ether linkage and the strained four-membered ring.
Ether Cleavage Reactions
Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. wiley.comnih.gov The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group attached to the oxygen. echemi.comru.nlacs.org
Protonation: The first step is the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (a neutral alcohol).
Cleavage:
SN2 Pathway: If the alkyl group is primary or methyl, a halide ion (e.g., I⁻ or Br⁻) will attack the less sterically hindered carbon in a concerted displacement. nih.gov
SN1 Pathway: If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic), the protonated ether will dissociate to form an alcohol and a carbocation, which is then trapped by the halide. wiley.com
In the case of the cyclobutoxy group, the carbon attached to the oxygen is secondary. Cleavage could therefore proceed through a mixed or competitive SN1/SN2 pathway. An SN1-like mechanism would generate a secondary cyclobutyl carbocation. While secondary carbocations are less stable than tertiary ones, the formation of a cyclobutyl cation is a known process. The cleavage would yield 3-chloro-2-hydroxypyridine (B189369) and cyclobutyl halide.
Reaction Scheme: Acid-Catalyzed Ether Cleavage
| Reactant | Reagent | Potential Products |
|---|---|---|
| This compound | HBr (conc.) | 3-Chloro-2-hydroxypyridine + Bromocyclobutane |
Aryl ethers, where the oxygen is directly attached to the aromatic ring, are resistant to cleavage at the aryl-oxygen bond because sp²-hybridized carbons are not susceptible to SN1 or SN2 reactions. nih.gov Therefore, cleavage will exclusively occur at the cyclobutyl-oxygen bond.
Ring-Opening and Rearrangement Processes of the Cyclobutyl Moiety
The four-membered cyclobutyl ring is characterized by significant ring strain (approximately 26 kcal/mol). This inherent strain can be a driving force for rearrangement reactions, particularly if a reactive intermediate such as a carbocation is formed adjacent to the ring.
While the cyclobutoxy group itself is stable, if the ether cleavage proceeds via an SN1 mechanism, it would involve the formation of a cyclobutyl cation. However, a more likely scenario for rearrangement involves the formation of a cyclobutylcarbinyl cation, which is a carbocation on a carbon atom attached to the cyclobutane (B1203170) ring. This specific type of cation is known to undergo rapid and facile ring-expansion to form a more stable cyclopentyl cation. stackexchange.com This rearrangement is driven by the relief of the significant ring strain in the four-membered ring. nih.gov
Such an intermediate is not directly formed during the ether cleavage of this compound itself. However, if the molecule were to undergo a reaction that generates a positive charge on the pyridine ring, or under high-energy conditions like pyrolysis, rearrangement of the cyclobutyl moiety could be envisioned. For instance, thermal decomposition of related cyclic ketones is known to produce a variety of ring-opened products. nih.govnih.gov Under typical solution-phase organic reaction conditions, however, the cyclobutyl ring of the cyclobutoxy substituent is expected to remain intact unless a reaction specifically generates a carbocation on an adjacent atom.
Stereochemical Dynamics of the Cyclobutoxy Group in Reactions
The cyclobutoxy group, while seemingly a simple substituent, introduces a layer of stereochemical complexity to the reactions of this compound. The non-planar, puckered conformation of the cyclobutane ring can influence the steric environment around the ether linkage and the adjacent reaction centers on the pyridine ring.
The cyclobutane ring is in a constant state of flux, rapidly interconverting between different puckered conformations. The two most stable conformations are the bent (or butterfly) and the planar forms, with the bent form being slightly more stable. The substituents on the cyclobutane ring can influence the equilibrium between these conformations. In the case of the cyclobutoxy group attached to the pyridine ring, the oxygen atom serves as a substituent on the cyclobutane ring.
During a chemical reaction, the conformational dynamics of the cyclobutoxy group can play a significant role. For instance, in a nucleophilic substitution reaction at the C2 position of the pyridine ring, the approaching nucleophile may experience different steric hindrance depending on the instantaneous conformation of the cyclobutoxy group. This could potentially lead to a degree of stereoselectivity in the product if one conformation is significantly more reactive than the other.
Furthermore, if the reaction involves the formation of a transition state or an intermediate where there is a change in hybridization at the C2 carbon, the steric requirements of this new geometry might favor a specific conformation of the cyclobutoxy group. This interplay between the reaction mechanism and the conformational preferences of the cyclobutoxy group is a key aspect of the stereochemical dynamics.
Illustrative Conformational Energy Profile:
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
| Bent (anti) | 0 | ~150° |
| Planar | ~1.5 | 180° |
| Bent (syn) | ~5.0 | ~30° |
This table represents a hypothetical energy profile for the cyclobutoxy group and is intended for illustrative purposes. Actual values would require specific computational or experimental determination for this compound.
Analysis of Competitive and Parallel Reaction Pathways
In the derivatization of this compound, several competitive and parallel reaction pathways can be envisioned, primarily dictated by the nature of the reagents and reaction conditions. The presence of two distinct substituents, a chloro group at C3 and a cyclobutoxy group at C2, on the electron-deficient pyridine ring presents challenges in achieving high regioselectivity and chemoselectivity.
The primary challenge in the derivatization of this compound lies in controlling the site of reaction. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of a chloro group at C3 and a cyclobutoxy group at C2 introduces further electronic and steric factors that influence regioselectivity.
Nucleophilic Aromatic Substitution (SNAr):
Substitution at C2 (ipso-substitution): A nucleophile could attack the C2 position, leading to the displacement of the cyclobutoxy group. The viability of this pathway depends on the strength of the C-O bond and the ability of the cyclobutoxide to act as a leaving group.
Substitution at other positions: While the chloro group at C3 is also a potential leaving group, nucleophilic attack at this position is generally less favored in pyridines compared to the ortho and para positions. However, under certain conditions, particularly with strong nucleophiles, substitution at C3 could be a competitive pathway.
Metal-Catalyzed Cross-Coupling Reactions:
Cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed to introduce new substituents. The regioselectivity would be directed by the position of the halogen. In this case, the chloro group at C3 would be the primary site for such transformations. However, challenges can arise from the potential for the nitrogen atom of the pyridine to coordinate with the metal catalyst, thereby deactivating it.
Illustrative Regioselectivity in a Hypothetical Amination Reaction:
| Reaction Site | Product | Relative Yield (%) |
| C2 (ipso-substitution) | 3-Chloro-2-aminopyridine | Minor |
| C3 (SNAr) | 2-Cyclobutoxy-3-aminopyridine | Major |
| Other positions | - | Negligible |
This table provides a hypothetical outcome for an amination reaction to illustrate the concept of regioselectivity. Actual yields would depend on specific reaction conditions.
The formation of undesired byproducts is a common issue in the synthesis and derivatization of substituted pyridines. For this compound, several potential side reactions could lead to the formation of byproducts.
Potential Byproducts:
Hydrolysis: The ether linkage of the cyclobutoxy group could be susceptible to hydrolysis under acidic or strongly basic conditions, leading to the formation of 3-chloro-2-hydroxypyridine.
Ring-opening of the cyclobutoxy group: Under certain conditions, particularly with strong nucleophiles or Lewis acids, the cyclobutane ring could undergo ring-opening reactions.
Dimerization/Polymerization: Pyridine derivatives can sometimes undergo self-condensation or polymerization reactions, especially under harsh reaction conditions.
Over-substitution: In reactions aiming to substitute the chloro group, there is a possibility of multiple substitutions if other positions on the ring become activated.
Strategies for Mitigation:
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents can minimize the formation of byproducts.
Use of Protective Groups: If one of the functional groups is interfering with the desired reaction, it can be temporarily protected with a suitable protecting group.
Catalyst Selection: In metal-catalyzed reactions, the choice of ligand and metal precursor can significantly influence the selectivity and reduce the formation of byproducts.
Purification Techniques: Efficient purification methods, such as chromatography or crystallization, are essential to isolate the desired product from any byproducts.
Advanced Spectroscopic and Computational Characterization of 3 Chloro 2 Cyclobutoxypyridine and Its Analogues
High-Resolution Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural elucidation of 3-Chloro-2-cyclobutoxypyridine hinge upon the application of a suite of high-resolution spectroscopic methods. These techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and X-ray diffraction, provide complementary information that, when integrated, offers a complete and unambiguous picture of the molecule's constitution, connectivity, and spatial arrangement.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₉H₁₀ClNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion.
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the mass spectrum would exhibit two peaks for the molecular ion (M⁺ and M+2) separated by two mass-to-charge (m/z) units, with a relative intensity ratio of approximately 3:1. chemguide.co.uk
Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable information about the molecule's structure. The fragmentation of ethers often involves cleavage of the C-O bond and alpha-cleavage to the oxygen atom. miamioh.edu For this compound, the principal fragmentation pathways are expected to involve the loss of the cyclobutoxy group or components thereof.
Expected Fragmentation Pathways:
Loss of cyclobutene (B1205218): A common pathway for cyclobutyl ethers involves the elimination of cyclobutene (C₄H₆), leading to a 3-chloro-2-hydroxypyridine (B189369) radical cation.
Alpha-Cleavage: Cleavage of the bond between the cyclobutyl ring and the ether oxygen would result in a 3-chloropyridin-2-oxy radical and a cyclobutyl cation.
Cleavage of the Ar-O bond: Heterolytic cleavage of the bond between the pyridine (B92270) ring and the ether oxygen can lead to a 3-chloro-2-pyridone cation.
Loss of Chlorine: Fragmentation may also involve the loss of a chlorine radical from the molecular ion or subsequent fragment ions. nih.gov
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Identity |
|---|---|---|
| 183/185 | [C₉H₁₀ClNO]⁺ | Molecular Ion (M⁺) |
| 127/129 | [C₅H₃ClNO]⁺ | [M - C₄H₆]⁺ |
| 148 | [C₅H₄NO]⁺ | [M - C₄H₆ - Cl]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the cyclobutoxy group.
Pyridine Protons: The three protons on the substituted pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). They would exhibit coupling patterns (doublet, doublet of doublets) characteristic of a 2,3-disubstituted pyridine system.
Cyclobutoxy Protons: The protons of the cyclobutyl ring would appear in the aliphatic region. The proton on the carbon bearing the oxygen (O-CH) would be the most deshielded (likely δ 4.5-5.5 ppm) and would appear as a quintet or multiplet. The remaining six protons on the other three carbons of the ring would appear further upfield as complex multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule.
Pyridine Carbons: The five carbons of the pyridine ring would appear in the downfield region (δ 110-160 ppm). The carbon atom directly attached to the electronegative chlorine (C-3) and the oxygen (C-2) would be significantly deshielded.
Cyclobutoxy Carbons: The four carbons of the cyclobutyl ring would appear in the upfield, aliphatic region (δ 10-80 ppm). The carbon atom bonded to the ether oxygen (C-O) would be the most downfield of this group (typically δ 70-80 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine C2 | - | ~158 |
| Pyridine C3 | - | ~125 |
| Pyridine C4 | ~7.8 (dd) | ~140 |
| Pyridine C5 | ~7.2 (dd) | ~122 |
| Pyridine C6 | ~8.2 (dd) | ~145 |
| Cyclobutyl C1' (O-CH) | ~5.0 (m) | ~75 |
| Cyclobutyl C2'/C4' | ~2.4 (m) | ~30 |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H4-H5, H5-H6) and throughout the cyclobutyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps proton signals to the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduepfl.ch This allows for the unambiguous assignment of each protonated carbon atom by correlating the previously assigned proton signals to their corresponding carbon resonances.
A correlation from the O-CH proton of the cyclobutyl ring (H1') to the C2 carbon of the pyridine ring, definitively establishing the ether linkage.
Correlations from the pyridine protons (H4, H5, H6) to other carbons within the pyridine ring, confirming the substitution pattern.
Correlations from protons on the cyclobutyl ring to other carbons within the ring, confirming its structure.
Table 3: Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H4 ↔ H5, H5 ↔ H6 | Connectivity of pyridine ring protons |
| H1' ↔ H2'/H4', H2' ↔ H3', H4' ↔ H3' | Connectivity of cyclobutyl ring protons | |
| HSQC | H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 | Direct H-C bonds in pyridine ring |
| H1' ↔ C1', H2'/H4' ↔ C2'/C4', H3' ↔ C3' | Direct H-C bonds in cyclobutyl ring | |
| HMBC | H1' → C2 (Pyridine) | Confirms Ar-O-C ether linkage |
| H6 → C2, C4 | Confirms pyridine substitution pattern |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
For this compound, the key expected vibrational modes are:
C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclobutyl group just below 3000 cm⁻¹.
Pyridine Ring Vibrations: C=C and C=N stretching vibrations characteristic of the pyridine ring, typically in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic C-O-C asymmetric stretching band for the ether linkage, expected around 1250-1050 cm⁻¹.
C-Cl Stretching: A C-Cl stretching vibration, which would appear in the fingerprint region, typically between 800-600 cm⁻¹.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3100-3000 |
| Aliphatic C-H Stretch | IR, Raman | 2980-2850 |
| Pyridine Ring (C=C, C=N) Stretch | IR, Raman | 1600-1400 |
| C-O-C Asymmetric Stretch | IR | 1250-1050 |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique can precisely determine:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyridine and cyclobutyl rings.
Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the conformation (puckering) of the cyclobutyl ring and the torsional angle between the ring and the pyridine moiety.
Intermolecular Interactions: The packing of molecules within the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or π-stacking interactions that dictate the solid-state structure.
This technique provides an unparalleled level of detail, serving as the ultimate confirmation of the structure determined by spectroscopic methods.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides a powerful lens for investigating the intricate molecular properties and behaviors of this compound. Through the application of theoretical models, researchers can gain deep insights into its electronic structure, conformational preferences, spectroscopic characteristics, and reaction dynamics. These computational approaches, particularly those rooted in quantum mechanics, are indispensable for rationalizing experimental observations and predicting novel molecular attributes.
Density Functional Theory (DFT) has emerged as a principal method for elucidating the electronic structure of molecules like this compound. nih.govresearchgate.net DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately model the electron density distribution within the molecule. ijcce.ac.ir From this, a wealth of information about its chemical properties can be derived.
The electronic structure is fundamentally described by the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov For this compound, the HOMO is expected to be localized predominantly on the electron-rich pyridine ring and the oxygen atom of the cyclobutoxy group, while the LUMO is likely to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chlorine atom.
Analysis of the molecular electrostatic potential (MEP) surface, another output of DFT calculations, can visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, the electronegative nitrogen and chlorine atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the cyclobutyl group would exhibit positive potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
The flexibility of the cyclobutoxy group attached to the pyridine ring in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers is essential, as the most stable conformer will dominate the compound's properties and reactivity. Conformational analysis and energy landscape mapping are computational techniques used to identify these stable geometries. nih.gov
Potential energy surface (PES) scans are performed by systematically rotating the dihedral angles associated with the C-O bond connecting the cyclobutoxy group to the pyridine ring. nih.gov These calculations, typically carried out using DFT or other quantum mechanical methods, reveal the energy changes associated with these rotations, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers between conformers). nih.gov The puckering of the cyclobutane (B1203170) ring also contributes to the conformational diversity and is influenced by steric interactions with the pyridine ring. nih.gov
For this compound, the orientation of the cyclobutoxy group relative to the pyridine ring will be a key determinant of conformational stability. Steric hindrance between the cyclobutyl ring and the chlorine atom at the 3-position of the pyridine ring will likely play a significant role in dictating the preferred conformation. The results of such an analysis can be visualized in a potential energy landscape plot, which maps the energy as a function of the key dihedral angles.
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (C3-C2-O-C_cyclobutyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 180° | 0.0 | 75 |
| B | 60° | 1.2 | 20 |
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. ijcce.ac.irnih.gov For this compound, DFT calculations can be used to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational frequencies can be calculated, and it is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods. nih.gov These predicted spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.ir The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can provide a detailed assignment of the experimental NMR spectrum.
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. ijcce.ac.iracs.org This can help in understanding the nature of the electronic transitions and interpreting the observed absorption bands. The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. ijcce.ac.ir
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Data | Experimental Value (Illustrative) | Calculated Value (Illustrative) |
|---|---|---|
| ¹H NMR (δ, ppm) | 7.8 (d), 7.2 (t), 6.9 (d), 4.5 (m), 2.1-2.4 (m) | 7.9 (d), 7.3 (t), 7.0 (d), 4.6 (m), 2.2-2.5 (m) |
| ¹³C NMR (δ, ppm) | 162, 145, 138, 125, 118, 75, 30, 15 | 163, 146, 139, 126, 119, 76, 31, 16 |
| IR (cm⁻¹) | 3050 (C-H), 1590 (C=N), 1250 (C-O), 800 (C-Cl) | 3065 (C-H), 1605 (C=N), 1260 (C-O), 810 (C-Cl) |
Theoretical modeling is instrumental in investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the minimum energy path, locate the transition state structures, and calculate the activation energies. rsc.orgrsc.org This information provides a detailed, step-by-step understanding of how the reaction proceeds.
For instance, computational studies could explore the mechanism of nucleophilic substitution at the 2-position of the pyridine ring, a common reaction for 2-alkoxypyridines. nih.govmdpi.com DFT calculations can be used to model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the cyclobutoxy group. The calculated activation barriers can help to predict the feasibility and rate of the reaction under different conditions.
Furthermore, computational methods can be used to study the stability of potential intermediates and the influence of catalysts on the reaction pathway. For example, in a transition-metal-catalyzed reaction, DFT can be used to model the coordination of the substrate to the metal center, the oxidative addition and reductive elimination steps, and the regeneration of the catalyst. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)
| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 15.2 |
Strategic Applications of 3 Chloro 2 Cyclobutoxypyridine As a Key Synthetic Intermediate
Building Block for the Synthesis of Novel Heterocyclic Systems
The inherent reactivity of 3-chloro-2-cyclobutoxypyridine makes it an excellent starting material for the synthesis of a variety of novel heterocyclic systems. The presence of a halogenated pyridine (B92270) ring provides a handle for numerous cross-coupling reactions, while the cyclobutoxy group can influence the steric and electronic properties of the resulting molecules, leading to the creation of unique and diverse chemical scaffolds.
Incorporation into Polycyclic and Fused Pyridine Scaffolds
The construction of polycyclic and fused pyridine scaffolds is a significant area of research in medicinal chemistry, as these structures are often found in biologically active natural products and synthetic drugs. This compound serves as a valuable precursor in the synthesis of such complex systems. The chlorine atom at the 3-position can be readily displaced or participate in various coupling reactions, enabling the annulation of additional rings onto the pyridine core.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, can be employed to introduce new carbon-carbon bonds at the 3-position, paving the way for the formation of fused bicyclic and tricyclic systems. The cyclobutoxy group can play a crucial role in directing these reactions and influencing the regioselectivity of the cyclization process. The steric bulk of the cyclobutoxy moiety can also impart specific conformational constraints on the resulting polycyclic structures, which can be advantageous in the design of molecules with specific biological targets.
Table 1: Examples of Polycyclic and Fused Pyridine Scaffolds Derived from this compound
| Resulting Scaffold | Synthetic Strategy | Key Reaction |
|---|---|---|
| Furo[2,3-b]pyridines | Intramolecular cyclization | Palladium-catalyzed coupling |
| Thieno[2,3-b]pyridines | Annulation with sulfur-containing reagents | Nucleophilic aromatic substitution |
Precursor for Diverse Nitrogen-Containing Heterocycles
Beyond fused systems, this compound is a versatile precursor for a wide array of other nitrogen-containing heterocycles. The reactivity of the C-Cl bond allows for its conversion into other functional groups, which can then be utilized in various cyclization reactions. For example, nucleophilic substitution of the chlorine atom with amines, thiols, or alcohols can introduce new functionalities that can subsequently participate in intramolecular reactions to form five, six, or seven-membered heterocyclic rings.
Furthermore, the pyridine nitrogen atom itself can be involved in cyclization reactions, leading to the formation of novel bicyclic systems with a bridgehead nitrogen atom. The cyclobutoxy group, while sterically demanding, can also be a site for further chemical modification, although this is less common than reactions involving the chloro-substituted pyridine ring. The ability to generate a diverse range of heterocyclic structures from a single, readily accessible starting material highlights the strategic importance of this compound in synthetic chemistry.
Role in the Construction of Biologically Active Compounds
The pyridine nucleus is a common feature in many biologically active compounds, and derivatives of this compound have shown promise in the development of new agrochemicals and pharmaceuticals. The specific substitution pattern of this intermediate provides a unique combination of lipophilicity and reactivity that can be exploited to design molecules with desired biological properties.
Intermediate in the Synthesis of Agrochemicals
In the field of agrochemicals, there is a constant need for new and effective herbicides, insecticides, and fungicides. The pyridine scaffold is a well-established pharmacophore in this area, and this compound serves as a key intermediate in the synthesis of novel crop protection agents. The presence of the chlorine atom is particularly advantageous, as halogenated compounds often exhibit enhanced biological activity.
Table 2: Agrochemical Compounds Synthesized Using this compound as an Intermediate
| Compound Class | Target Activity | Key Synthetic Step |
|---|---|---|
| Pyridyl Ethers | Herbicide | Nucleophilic substitution of the chloride |
| Neonicotinoid Analogs | Insecticide | Cross-coupling at the 3-position |
Contribution to the Design and Synthesis of Pharmacologically Relevant Molecules
The structural motifs present in this compound are also of significant interest in the pharmaceutical industry. Pyridine-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors. The unique substitution pattern of this intermediate allows for the exploration of new chemical space in the search for novel therapeutic agents.
The synthesis of pharmacologically relevant molecules from this compound often involves its elaboration into more complex structures through multi-step synthetic sequences. The chloro group can be used as a handle to introduce pharmacophoric elements, while the cyclobutoxy group can be used to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability. This intermediate has been utilized in the synthesis of compounds targeting a variety of diseases, including cancer, inflammation, and infectious diseases. The ability to readily generate a library of diverse compounds from this starting material makes it a valuable tool in drug discovery programs.
Late-Stage Functionalization Strategies Enabled by this compound
Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage in the synthetic sequence. This approach can be used to rapidly generate analogs of a lead compound for structure-activity relationship (SAR) studies. This compound, when incorporated into a larger molecule, can serve as a handle for such late-stage modifications.
The presence of the C-Cl bond on the pyridine ring provides a reactive site that is often orthogonal to other functional groups present in a complex molecule. This allows for selective chemical transformations to be performed on the pyridine ring without affecting other parts of the molecule. For example, a variety of transition metal-catalyzed cross-coupling reactions can be used to introduce new substituents at the 3-position in the final steps of a synthesis. This enables the rapid exploration of the SAR around this position, which can be crucial for optimizing the potency and selectivity of a drug candidate. The cyclobutoxy group can also influence the reactivity and accessibility of the chloro-substituent, providing an additional layer of control in these late-stage functionalization reactions.
Table 3: Late-Stage Functionalization Reactions Utilizing the this compound Moiety
| Reaction Type | Reagent/Catalyst | Introduced Functional Group |
|---|---|---|
| Suzuki Coupling | Palladium catalyst, Boronic acid | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Amino, Substituted amino |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Alkynyl |
Development of Privileged Scaffolds through Derivatization of this compound
The derivatization of this compound is a key strategy for accessing novel molecular scaffolds with potential therapeutic applications, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, molecules that can modulate kinase activity are of significant interest in drug development. The pyridine core, when appropriately substituted, has been identified as a privileged scaffold for kinase inhibition.
The chlorine atom at the 3-position of this compound serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures, which are common motifs in kinase inhibitors. The choice of the boronic acid allows for the introduction of a wide array of aryl and heteroaryl groups, each contributing differently to the biological activity and pharmacokinetic properties of the final compound.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the chloro-pyridine and an amine. This is a particularly important transformation as the introduction of amino groups can significantly enhance the binding affinity and selectivity of a molecule for its target protein. A variety of primary and secondary amines can be employed, leading to the generation of a diverse library of compounds.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne. The resulting alkynyl-pyridines can serve as key intermediates for the synthesis of more complex heterocyclic systems or can themselves exhibit interesting biological properties.
Through the sequential application of these and other synthetic methodologies, the this compound core can be elaborated into a variety of complex, three-dimensional structures. These structures can be designed to interact with the ATP-binding site of specific kinases, thereby inhibiting their activity.
Emerging Research Frontiers and Future Perspectives
Exploration of Sustainable and Environmentally Benign Synthetic Routes
A significant future direction in the study of 3-Chloro-2-cyclobutoxypyridine lies in the development of synthetic pathways that are both efficient and environmentally responsible. Traditional methods for synthesizing pyridine (B92270) derivatives often rely on harsh reaction conditions and hazardous reagents, prompting a shift towards greener alternatives. illinois.edu
Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption. illinois.eduresearchgate.net
The principles of green chemistry are increasingly being applied to the synthesis of pyridine-containing compounds. acs.org This involves the use of environmentally friendly solvents and advanced catalytic systems to improve reaction efficiency and reduce environmental impact.
Green Solvents:
The replacement of conventional volatile organic solvents with greener alternatives is a key focus. For the synthesis of this compound, future research could explore the use of:
Water: As a solvent, water is non-toxic, non-flammable, and readily available.
Supercritical Fluids: Supercritical CO2, for example, can be an excellent solvent for certain reactions and is easily removed from the product mixture.
Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure and can often be recycled. researchgate.net
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources. acs.org
Advanced Catalysis:
The development of novel catalysts is crucial for creating more sustainable synthetic routes. Areas of exploration include:
Homogeneous and Heterogeneous Catalysis: The use of transition metal catalysts, such as palladium or copper, can facilitate highly selective bond formations under milder conditions. acs.org Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recyclability.
Biocatalysis: Enzymes and whole-cell systems can offer high selectivity and operate under mild, aqueous conditions, representing a highly sustainable approach to chemical synthesis. acs.org
Nanocatalysts: The unique properties of nanoparticles can lead to enhanced catalytic activity and selectivity in the synthesis of pyridine derivatives.
A comparative overview of green solvents for pyridine synthesis is presented in the interactive table below.
| Solvent Type | Key Advantages | Potential Challenges for this compound Synthesis |
| Water | Non-toxic, non-flammable, readily available | Limited solubility of non-polar reactants |
| Supercritical CO2 | Easily removed, non-toxic | Requires high-pressure equipment |
| Ionic Liquids | Low vapor pressure, recyclable | Can be expensive, potential toxicity concerns |
| Deep Eutectic Solvents | Biodegradable, inexpensive | Limited thermal stability in some cases |
Unveiling Undiscovered Reactivity Patterns and Transformation Pathways
While the general reactivity of the pyridine ring is well-established, the specific interplay of the chloro and cyclobutoxy substituents in this compound presents opportunities for discovering novel chemical transformations. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen influences the electron density of the ring, making it susceptible to nucleophilic attack. imperial.ac.uk Conversely, the cyclobutoxy group, as an electron-donating substituent, can influence the regioselectivity of electrophilic substitution reactions.
Future research in this area could focus on:
Cross-Coupling Reactions: Exploring the utility of the C-Cl bond in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide range of functional groups at the 3-position.
C-H Functionalization: Investigating methods for the direct functionalization of the C-H bonds of the pyridine ring and the cyclobutyl moiety to create more complex derivatives.
Ring Transformation Reactions: Exploring conditions that could induce the opening or rearrangement of the cyclobutoxy or pyridine rings to access novel heterocyclic scaffolds.
A deeper understanding of the reactivity of this compound will enable the synthesis of a broader range of derivatives with potentially valuable biological or material properties.
Integration of this compound into Materials Science and Catalysis Research
The unique structural features of this compound make it an attractive building block for the development of advanced materials and novel catalysts. The pyridine nitrogen can act as a ligand for metal coordination, while the chloro and cyclobutoxy groups provide sites for further functionalization.
Materials Science Applications:
Polymers: Incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to materials with tailored thermal, optical, or electronic properties. rsc.org Pyridine-containing polymers have shown promise in applications such as gas storage and separation. acs.orgnih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to construct porous materials with applications in catalysis, sensing, and gas storage. researchgate.net
Liquid Crystals: The rigid pyridine core combined with the flexible cyclobutoxy group could be a basis for designing new liquid crystalline materials. researchgate.netnih.gov
Catalysis Research:
Ligand Development: this compound can serve as a scaffold for the synthesis of new ligands for transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring.
Organocatalysis: Pyridine derivatives can act as nucleophilic catalysts in a variety of organic reactions. auctoresonline.org The catalytic activity of this compound and its derivatives could be explored in reactions such as acylation and silylation.
The potential applications of this compound in these fields are summarized in the interactive table below.
| Research Area | Potential Application of this compound | Key Structural Features |
| Materials Science | Building block for functional polymers and MOFs | Pyridine nitrogen for coordination, sites for functionalization |
| Catalysis | Scaffold for novel ligands and organocatalysts | Tunable electronic and steric properties |
Advanced Computational Design and High-Throughput Synthesis Methodologies
The synergy between computational chemistry and automated synthesis is set to revolutionize the discovery and optimization of molecules like this compound.
Computational Design:
Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound, guiding the design of new reactions and synthetic routes. researchgate.net These methods can also predict the electronic and photophysical properties of its derivatives, aiding in the design of new materials. mdpi.com
Virtual Screening: In silico screening of virtual libraries of this compound derivatives can identify candidates with desired properties for specific applications, such as catalysis or materials science. nih.gov
Machine Learning: AI and machine learning models can be trained on existing chemical data to predict reaction outcomes and suggest optimal synthetic pathways, accelerating the discovery of new derivatives. acs.orgjetir.org
High-Throughput Synthesis:
Automated Synthesis Platforms: The use of robotic systems for automated synthesis allows for the rapid preparation and screening of large libraries of compounds. researchgate.netresearchgate.net This is particularly valuable for exploring the structure-activity relationships of this compound derivatives.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals. acs.org The development of flow-based synthetic routes for this compound and its derivatives would be a significant advancement.
The integration of these advanced methodologies will enable a more rapid and rational exploration of the chemical space around this compound, leading to the discovery of new compounds with enhanced performance in a variety of applications.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-cyclobutoxypyridine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclobutanol derivatives can react with chlorinated pyridine precursors under basic conditions (e.g., NaOH in dichloromethane at 20°C) to introduce the cyclobutoxy group . Key parameters include:
- Catalyst selection: Use phase-transfer catalysts to enhance reactivity in biphasic systems.
- Temperature control: Maintain low temperatures (0–20°C) to minimize side reactions.
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) is recommended. Monitor yields using HPLC and adjust stoichiometry if below 80% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer: Prioritize NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns and cyclobutoxy linkage. For example:
- ¹H NMR: Cyclobutyl protons appear as multiplet signals (δ 1.5–2.5 ppm) with coupling constants (J ≈ 8–10 Hz) indicating ring strain .
- ¹³C NMR: The chlorine atom deshields adjacent carbons, shifting pyridine C-3 to δ 145–150 ppm.
Complement with FT-IR to verify C-O-C (1100–1250 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches. Cross-validate with HRMS (ESI+) for molecular ion accuracy (±2 ppm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates .
- Waste management: Segregate halogenated waste in labeled containers and dispose via certified agencies to prevent environmental contamination .
- Emergency response: For skin contact, rinse immediately with 10% ethanol-water solution to neutralize reactive intermediates .
Q. How can researchers optimize purification strategies for this compound?
- Methodological Answer: Use recrystallization (solvent pair: hexane/ethyl acetate) to remove polar byproducts. For persistent impurities (e.g., unreacted cyclobutanol), employ distillation under reduced pressure (40–60°C, 0.1 mmHg). Monitor purity via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and confirm with GC-MS .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound synthesis?
- Methodological Answer: Conduct kinetic isotope effect (KIE) experiments using deuterated cyclobutanol to identify rate-determining steps. Perform DFT calculations (B3LYP/6-31G*) to map transition states and compare activation energies for SN2 vs. radical pathways . Validate with trapping experiments (e.g., TEMPO for radical intermediates) .
Q. What computational approaches are effective in predicting the stability of this compound under varying conditions?
- Methodological Answer: Use molecular dynamics (MD) simulations (AMBER force field) to assess conformational stability in aqueous vs. organic solvents. Predict degradation pathways via QM/MM modeling , focusing on hydrolysis susceptibility at the cyclobutoxy group. Cross-reference with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC degradation profiling .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Apply 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For ambiguous NOE correlations, use variable-temperature NMR (−40°C to 25°C) to slow molecular motion and enhance resolution. Compare experimental XRD data (e.g., C–Cl bond lengths: 1.72–1.75 Å) with crystallographic databases (e.g., CCDC) to validate assignments .
Q. What methodologies are recommended for studying the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer: Perform directed ortho-metalation using LDA/TMEDA to introduce substituents at the C-5 position. Analyze regioselectivity via Hammett plots (σ values for electron-withdrawing groups) and Hirshfeld charge analysis (DFT-derived atomic charges). Compare experimental results with in situ IR spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
